molecular formula C15H17N3O5S2 B2665114 (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-10-8

(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2665114
CAS No.: 865248-10-8
M. Wt: 383.44
InChI Key: VWKQUHMMGVLDJP-ICFOKQHNSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed molecular structure analysis .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on compounds with similar structures, such as benzisothiazoles, has led to discoveries in the synthesis and chemical transformations of these compounds. For example, studies on 1,2-benzisothiazoles have explored their tautomerism, decomposition, and reactions leading to various derivatives. These processes are critical for developing new synthetic pathways and compounds with potential applications in material science and pharmaceuticals (Carrington et al., 1972).

Catalysis and Polymerization

The use of N-heterocyclic carbenes (NHC) in catalysis, including in transesterification and acylation reactions, highlights the importance of such compounds in facilitating chemical reactions. Research demonstrates that NHCs can efficiently catalyze the formation of esters, showcasing their role in synthetic organic chemistry and potential industrial applications (Grasa et al., 2003).

Antimicrobial Activities

Compounds containing thiazole and benzothiazole moieties have been investigated for their antimicrobial activities. Studies on thiazoles and their fused derivatives reveal their potential as antimicrobial agents against various bacterial and fungal strains, indicating their significance in developing new antibiotics and antifungal drugs (Wardkhan et al., 2008).

Drug Synthesis and Medicinal Chemistry

The synthesis of novel compounds for pharmaceutical applications is a significant area of research. For instance, the development of sulfur-bearing peptide derivatives based on benzimidazole cores through efficient and environmentally friendly methods highlights the ongoing efforts in discovering new therapeutic agents. These studies contribute to medicinal chemistry by providing new scaffolds for drug development (Kalhor, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

ethyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-2-23-13(19)8-18-11-6-5-10(25(16,21)22)7-12(11)24-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQUHMMGVLDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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